molecular formula C8H12N2 B6601657 6-ethyl-2-methylpyridin-3-amine CAS No. 1851625-95-0

6-ethyl-2-methylpyridin-3-amine

Cat. No. B6601657
CAS RN: 1851625-95-0
M. Wt: 136.19 g/mol
InChI Key: QVVQAJLEZVKWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-methylpyridin-3-amine (EMP) is an organic compound with a wide range of applications in synthetic chemistry, scientific research, and drug development. It has been used in various research studies to investigate its biochemical and physiological effects. This article will provide an overview of EMP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

6-ethyl-2-methylpyridin-3-amine has been used in a variety of scientific research applications. It has been used as a substrate in studies of enzyme kinetics and as a model compound to study the mechanism of action of enzymes. It has also been used as a ligand in studies of receptors and enzyme-substrate interactions. Additionally, this compound has been used in studies of drug metabolism and as a model compound to study the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methylpyridin-3-amine is not fully understood. Studies suggest that this compound binds to enzymes and receptors, forming an enzyme-substrate or receptor-ligand complex. This complex then undergoes a conformational change, leading to the formation of a product or the activation of a signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been shown to bind to and activate certain receptors, such as muscarinic receptors, which are involved in the regulation of certain physiological processes.

Advantages and Limitations for Lab Experiments

6-ethyl-2-methylpyridin-3-amine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in solution. Additionally, it has been used in a variety of scientific research applications, which makes it a useful tool for studying biochemical and physiological processes.
However, this compound also has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of 6-ethyl-2-methylpyridin-3-amine. More research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further studies should be conducted to explore its potential applications in drug development and other areas of scientific research. Additionally, further research should be conducted to explore the potential of this compound as a therapeutic agent. Finally, further studies should be conducted to explore its potential as a tool for studying enzyme-substrate and receptor-ligand interactions.

Synthesis Methods

6-ethyl-2-methylpyridin-3-amine can be synthesized in a two-step process from 2-methylpyridine and ethyl bromide. In the first step, 2-methylpyridine is reacted with ethyl bromide in the presence of a catalyst such as sodium hydroxide to form 2-ethyl-3-methylpyridine. In the second step, 2-ethyl-3-methylpyridine is treated with a base such as potassium hydroxide to form this compound.

properties

IUPAC Name

6-ethyl-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-4-5-8(9)6(2)10-7/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVQAJLEZVKWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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